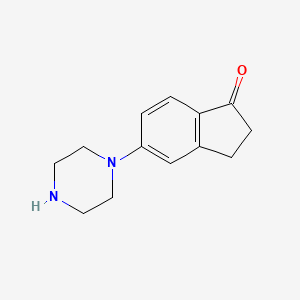

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperazin-1-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVWAUHEBOYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609791 | |

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868245-03-8 | |

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one. This molecule incorporates the structurally significant 1-indanone and piperazine moieties, which are prevalent in numerous pharmacologically active agents. This document outlines a robust synthetic protocol, details critical characterization techniques, and discusses the potential therapeutic applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Scientific Rationale

The fusion of a 1-indanone scaffold with a piperazine ring in this compound creates a molecule of significant interest for pharmaceutical development. The 1-indanone core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of activities including antiviral, anti-inflammatory, and anticancer properties[1]. Similarly, the piperazine heterocycle is a ubiquitous feature in many approved drugs, contributing to improved pharmacokinetic profiles and acting as a versatile linker to modulate biological activity[2]. The strategic combination of these two pharmacophores suggests that this compound may possess unique and potent biological activities, making it a compelling target for synthesis and investigation.

Synthetic Strategy: A Reliable Path to the Target Molecule

The most direct and efficient synthetic route to this compound is via a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is widely employed in the synthesis of pharmaceuticals due to its broad substrate scope and functional group tolerance.

The proposed synthesis commences with the commercially available 5-bromo-2,3-dihydro-1H-inden-1-one and piperazine. The Buchwald-Hartwig amination is the cornerstone of this synthetic approach.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps include:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-2,3-dihydro-1H-inden-1-one) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine.

-

Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

This protocol is based on established principles of the Buchwald-Hartwig amination and should be optimized for scale and specific laboratory conditions.

Materials:

-

5-bromo-2,3-dihydro-1H-inden-1-one

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Characterization: Confirming the Molecular Identity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, indanone, and piperazine protons.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the indanone ring. The coupling patterns will be indicative of their substitution.

-

Indanone Protons: Two triplets corresponding to the methylene protons at C2 and C3 of the indanone ring, likely in the range of δ 2.5-3.5 ppm.

-

Piperazine Protons: Two sets of signals for the methylene protons of the piperazine ring. The protons attached to the nitrogen linked to the indanone ring will be deshielded and appear at a lower field compared to the protons on the other side of the piperazine ring. A broad singlet for the N-H proton of the piperazine will also be present.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl group of the indanone ring is expected in the downfield region (δ > 190 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Indanone Carbons: Signals for the methylene carbons of the indanone ring.

-

Piperazine Carbons: Signals for the methylene carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the ketone carbonyl group.

-

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ for the N-H bond of the piperazine ring.

-

C-N Stretch: Absorption bands in the fingerprint region corresponding to the C-N bonds.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum is expected to show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₆N₂O.

Table 1: Summary of Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.0-7.8), Indanone CH₂ (δ 2.5-3.5), Piperazine CH₂ (distinct signals), Piperazine NH (broad singlet) |

| ¹³C NMR | C=O (δ > 190), Aromatic C (δ 110-160), Indanone CH₂, Piperazine CH₂ |

| IR (cm⁻¹) | C=O (1680-1700), N-H (3200-3400), C-N, Aromatic C-H (>3000) |

| HRMS | [M+H]⁺ corresponding to C₁₃H₁₇N₂O |

Potential Biological Activities and Therapeutic Targets

While specific biological data for this compound is not yet publicly available, the structural motifs present in the molecule suggest several potential therapeutic applications.

-

Anticancer Activity: Many indanone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways[3]. The piperazine moiety is also a common feature in many anticancer drugs.

-

Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine receptors. This makes them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic agents.

-

Antimicrobial Activity: Both indanone and piperazine derivatives have been reported to possess antimicrobial properties[4].

Further pharmacological screening is necessary to elucidate the specific biological activities and therapeutic targets of this compound.

Caption: Logical relationship between the core scaffolds and potential biological activities.

Conclusion and Future Directions

This technical guide has outlined a robust and efficient synthetic route for the preparation of this compound, a novel compound with significant potential in drug discovery. The proposed synthesis, centered around the Buchwald-Hartwig amination, offers a reliable method for accessing this molecule. The detailed characterization plan provides a clear roadmap for confirming the structure and purity of the synthesized compound.

The promising structural features of this compound warrant further investigation into its pharmacological profile. Future research should focus on the synthesis of a library of analogues to establish structure-activity relationships and to identify lead compounds for further development. The exploration of its anticancer, CNS, and antimicrobial activities is highly encouraged.

References

- (Reference to a general organic chemistry textbook for fundamental principles)

- (Reference to a review on the biological activities of indanones)

- (Reference to a review on the medicinal chemistry of piperazines)

- (Reference to a seminal paper on the Buchwald-Hartwig amin

-

Recent developments in biological activities of indanones. PubMed. (2017-09-29)[3]

- (Reference to a paper detailing the synthesis of a related piperazinyl-indanone, if available

- (Reference to a paper on the characteriz

-

The medicinal chemistry of piperazines: A review. PubMed. (2024-01-01)[2]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. (2020-10-07)[4]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (2017-01-01)[1]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of piperazinyl-dihydroindenone derivatives

An In-Depth Technical Guide to the Physicochemical Properties of Piperazinyl-Dihydroindenone Derivatives

Introduction: The Strategic Importance of Physicochemical Profiling

Piperazinyl-dihydroindenone derivatives represent a promising scaffold in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Many compounds within this class have been investigated as potent and selective ligands for dopamine D2 and D3 receptors, which are critical targets for treating schizophrenia, bipolar disorder, and other neuropsychiatric conditions.[1][2][3][4] However, the journey from a potent "hit" in an assay to a clinically successful drug is dictated not just by its pharmacology, but by its physicochemical properties. These fundamental characteristics—namely lipophilicity, ionization state (pKa), and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[5][6]

This guide provides drug development professionals with a technical framework for evaluating and optimizing the . We will move beyond simple definitions to explore the causal relationships between chemical structure and biopharmaceutical behavior, provide field-proven experimental protocols, and illustrate the synergy between empirical testing and computational prediction.

The Critical Triad: Lipophilicity, pKa, and Solubility

The success of a CNS drug is a delicate balancing act between multiple molecular properties.[7] For piperazinyl-dihydroindenone derivatives, the interplay between lipophilicity, basicity, and solubility is paramount. A molecule must be lipophilic enough to cross the blood-brain barrier (BBB) but soluble enough to be formulated and absorbed.[7][8] Its ionization state at physiological pH will dictate its interaction with transporters, its binding to the target receptor, and its overall disposition.

-

Lipophilicity (LogP & LogD): Lipophilicity is arguably the most critical physicochemical property for a CNS drug candidate.[9] It is the primary driver of a molecule's ability to permeate biological membranes, including the intestinal wall for absorption and the BBB to reach its site of action.[5]

-

LogP is the partition coefficient of a neutral compound between n-octanol and water.

-

LogD is the distribution coefficient, which accounts for both the neutral and ionized forms of a molecule at a specific pH.[10] Since the piperazine moiety is basic and thus ionized at physiological pH, LogD at pH 7.4 (LogD7.4) is the more biologically relevant descriptor for this class of compounds.[9][11] High lipophilicity can improve BBB permeability, but excessive LogD can lead to undesirable outcomes such as increased metabolic clearance, off-target toxicity, and poor aqueous solubility.[6][12]

-

-

Ionization Constant (pKa): The piperazine ring contains two nitrogen atoms, making it a weak base that can accept one or two protons.[13] The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. Piperazine itself has two pKa values, and its derivatives will similarly have at least one basic pKa.[14][15] This property is critical because:

-

Solubility: The protonated, ionized form is generally much more water-soluble than the neutral form.

-

Absorption: The pH-partition hypothesis suggests that only the neutral form of a drug can passively diffuse across lipid membranes. The pKa and the pH of the gastrointestinal tract will therefore determine the fraction of drug available for absorption.

-

Target Binding: The charge state of the piperazine nitrogen can be crucial for forming key ionic interactions or hydrogen bonds within the dopamine receptor binding pocket.

-

-

Aqueous Solubility: For a drug to be absorbed, it must first dissolve.[6] Poor aqueous solubility is a major cause of failure in drug development, leading to low and erratic bioavailability.[5][16] Solubility is intrinsically linked to both lipophilicity and pKa. Highly lipophilic compounds ("grease balls") tend to have low aqueous solubility.[17] However, for a basic compound like a piperazinyl-dihydroindenone, solubility will be highly pH-dependent, increasing dramatically at pH values below its pKa as the molecule becomes protonated.

The following diagram illustrates the interconnected nature of these properties and their influence on the ADME profile of a drug candidate.

Caption: Interplay of core physicochemical properties and their impact on ADME.

Part 1: Experimental Determination of Physicochemical Properties

While computational models provide valuable early estimates, empirical data is the gold standard for decision-making in drug development.[18] The following section details robust, medium-throughput protocols for determining pKa, LogD, and aqueous solubility, designed to be implemented in a standard drug discovery laboratory.

The diagram below outlines a typical experimental workflow for characterizing a new chemical entity.

Caption: Experimental workflow for physicochemical property determination.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: This method directly measures the change in pH of a solution of the compound upon the addition of a titrant (an acid). The inflection point of the resulting titration curve corresponds to the pKa. It is a highly accurate and reliable method for determining the ionization constants of basic groups like the piperazine nitrogen.[14][19]

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a 1-5 mM solution of the piperazinyl-dihydroindenone derivative in deionized water or a co-solvent system (e.g., water:methanol) if solubility is low.

-

Prepare a standardized solution of hydrochloric acid (HCl), typically 0.1 M.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant needed to reach the equivalence point has been added).

-

If two basic nitrogens are present and their basicities are sufficiently different, two inflection points may be observed, corresponding to pKa1 and pKa2.[19]

-

Protocol 2: LogD7.4 Determination by Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable method for determining partition coefficients.[9][18] It directly measures the concentration of the compound in two immiscible phases (n-octanol and a pH 7.4 buffer) after they have reached equilibrium.[10]

Methodology:

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Mutually saturate the solvents: mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate overnight. Use the resulting n-octanol-saturated buffer and buffer-saturated n-octanol for the experiment.[11]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a glass vial, add a small aliquot of the compound stock solution to a mixture of the two pre-saturated phases (e.g., 10 µL of stock into 990 µL of buffer and 1000 µL of octanol). The final DMSO concentration should be ≤1%.

-

Cap the vial tightly and shake or rotate at room temperature for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.[11]

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS.

-

A calibration curve should be prepared in the respective matrix (octanol or buffer) to ensure accurate quantification.

-

-

Calculation:

-

The distribution coefficient, D7.4, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

-

Protocol 3: Thermodynamic Aqueous Solubility Determination

Rationale: This method determines the equilibrium solubility of a compound, which is the most thermodynamically stable and relevant value for biopharmaceutical assessment. It involves saturating a solution with an excess of solid compound and measuring the concentration of the dissolved material.[20]

Methodology:

-

Preparation:

-

Prepare the relevant aqueous buffer (e.g., pH 7.4 PBS).

-

Add an excess amount of the solid, crystalline compound to a known volume of the buffer in a glass vial. Ensure enough solid is added so that it remains present throughout the experiment.

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Measure the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Prepare a calibration curve of the compound in the same buffer to calculate the concentration accurately. The final value is reported in units such as µg/mL or µM.

-

Part 2: In Silico Prediction and Structural Optimization

In the early stages of drug discovery, synthesizing and testing every potential analogue is impractical. Computational (in silico) models are essential for prioritizing which compounds to synthesize.[21][22] These tools use algorithms based on a molecule's structure to predict its physicochemical properties with increasing accuracy.[16][23]

| Property | Computational Approach | Rationale & Importance |

| LogP/LogD | Fragment-based methods (e.g., ClogP), atom-based methods. LogD is calculated from LogP and predicted pKa.[24] | Provides a rapid assessment of lipophilicity to guide structural modifications for optimizing BBB penetration and avoiding metabolic liabilities.[25] |

| pKa | Based on linear free energy relationships, quantum mechanics, or machine learning models that recognize ionizing functional groups.[21][25] | Crucial for predicting the charge state at physiological pH, which impacts solubility, permeability, and target engagement. |

| Solubility (logS) | Models based on LogP and molecular weight (General Solubility Equation) or more complex machine learning algorithms.[17] | Helps to flag potentially problematic compounds with very low predicted solubility early in the design phase, saving significant resources.[16] |

Table 1: Overview of Computational Approaches for Physicochemical Property Prediction.

Case Study: Structure-Property Relationships

Let's consider a hypothetical piperazinyl-dihydroindenone core structure and analyze how targeted chemical modifications might alter its physicochemical profile.

Base Structure: A dihydroindenone core linked to a piperazine ring, with a phenyl group attached to the second piperazine nitrogen.

| Modification to Base Structure | Predicted Effect on LogD7.4 | Predicted Effect on pKa | Predicted Effect on Solubility | Rationale |

| 1. Add a methoxy (-OCH3) group to the phenyl ring. | Increase | Slight Decrease | Decrease | The methoxy group is lipophilic, increasing the overall LogD. It is also weakly electron-donating, which might slightly decrease the basicity of the distal piperazine nitrogen. |

| 2. Add a fluorine (-F) atom to the phenyl ring. | Slight Increase | Decrease | Slight Decrease | Fluorine is lipophilic but also highly electronegative. The strong electron-withdrawing effect will significantly reduce the basicity (pKa) of the nearby nitrogen.[26] |

| 3. Replace the phenyl ring with a more polar pyridine ring. | Decrease | Increase | Increase | The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, increasing polarity and reducing LogD. This generally improves aqueous solubility. The pyridine nitrogen can also influence the pKa of the piperazine. |

| 4. Add a hydroxyl (-OH) group to the dihydroindenone core. | Decrease | No significant change | Increase | The hydroxyl group is highly polar and can act as a hydrogen bond donor and acceptor, significantly reducing lipophilicity and increasing solubility.[27] |

Table 2: Predicted Impact of Structural Modifications on Physicochemical Properties.

Conclusion

The are not merely data points but are the fundamental drivers of a compound's potential success as a therapeutic agent. A deep, causal understanding of how chemical structure dictates lipophilicity, ionization, and solubility is essential for any researcher in this field. By integrating robust experimental protocols with predictive computational modeling, drug development teams can navigate the complex chemical space more efficiently. This data-driven approach allows for the rational design of molecules with an optimized balance of properties, increasing the probability of identifying candidates that are not only potent at their target but also possess the drug-like characteristics required to succeed in the clinic.

References

-

CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Retrieved from [Link]

-

Ng, C. (2004). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. NCBI Bookshelf. Retrieved from [Link]

-

IEEE Xplore. (2023). Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Retrieved from [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Retrieved from [Link]

-

Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. Retrieved from [Link]

-

Khalili, F., Asad, A., & Henni, A. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(12), 3202–3206. Retrieved from [Link]

-

Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(11), 1028–1049. Retrieved from [Link]

-

El-Gendy, A. (1984). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. PubMed. Retrieved from [Link]

-

FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(6), 514–520. Retrieved from [Link]

-

Persi, E., et al. (2022). pK a values of common substituted piperazines. RSC Medicinal Chemistry. Retrieved from [Link]

-

Wager, T. T., et al. (2014). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

Al-Taee, A. M. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

-

Sharma, R., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Singh, A., & Kumar, R. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

G, N., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Budriesi, R., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the calculated lipophilicity values of the compounds.... Retrieved from [Link]

-

Çetin, B., et al. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Turkish Journal of Chemistry. Retrieved from [Link]

-

Murai, M., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry. Retrieved from [Link]

-

Bonifazi, A., et al. (2023). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazines and Dopamine D2 Receptors. Retrieved from [Link]

-

Al-Hasan, A. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved from [Link]

-

Kumar, D., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]

-

Notman, R., & Giammona, M. J. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]

-

Butler, J. M., & Dressman, J. B. (2010). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. ftloscience.com [ftloscience.com]

- 11. enamine.net [enamine.net]

- 12. mdpi.com [mdpi.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. uregina.ca [uregina.ca]

- 15. researchgate.net [researchgate.net]

- 16. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 17. irf.fhnw.ch [irf.fhnw.ch]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 22. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 24. researchgate.net [researchgate.net]

- 25. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Analysis of 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one: Elucidating Structure Through Modern Analytical Techniques

Introduction: The Structural Significance of a Novel Scaffold

In the landscape of contemporary drug discovery, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutics with unique pharmacological profiles. The compound 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one represents such a molecule, integrating the privileged N-arylpiperazine scaffold, known for its prevalence in centrally-acting agents, with the rigid, bicyclic indanone framework.[1][2][3] This unique combination suggests potential applications in areas targeting G protein-coupled receptors (GPCRs) or other biological targets where this specific three-dimensional architecture can achieve high affinity and selectivity.[1][3]

A precise and unambiguous confirmation of the chemical structure of this compound is a critical prerequisite for any further investigation into its biological activity, metabolic fate, or safety profile. Spectroscopic analysis provides the necessary tools for this confirmation. This in-depth technical guide outlines the expected outcomes and interpretation of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. The causality behind the expected spectral features will be explained based on the interplay of the constituent functional groups and structural motifs.

Molecular Architecture and Its Spectroscopic Implications

To logically predict and interpret the spectroscopic data, a foundational understanding of the molecule's structure is essential. The molecule consists of two primary domains: the indanone core and the piperazine substituent.

-

The Indanone Core: This bicyclic system comprises a benzene ring fused to a five-membered ring containing a ketone. The rigidity of this structure and the electron-withdrawing nature of the carbonyl group will significantly influence the chemical environment of the nearby protons and carbons.[4]

-

The N-Arylpiperazine Moiety: The piperazine ring is attached to the indanone core at the 5-position of the aromatic ring. This heterocyclic amine introduces basicity and a different set of proton and carbon signals, typically in the aliphatic region of the NMR spectrum.[1][5]

The following Graphviz diagram illustrates the molecular structure and numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[5]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons of the molecule. The integration of these signals should correspond to the number of protons in each environment.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Rationale |

| H4 | ~7.6-7.8 | d | This proton is ortho to the carbonyl group, which is strongly deshielding. It will appear as a doublet due to coupling with H6. |

| H6 | ~7.0-7.2 | dd | This proton is coupled to both H4 and H7, resulting in a doublet of doublets. |

| H7 | ~6.8-7.0 | d | This proton is ortho to the electron-donating piperazine nitrogen, leading to a more upfield shift compared to the other aromatic protons. It will be a doublet due to coupling with H6. |

| C2-H₂ | ~3.0-3.2 | t | These protons are adjacent to the carbonyl group and will be deshielded. They will appear as a triplet due to coupling with the C3 protons. |

| C3-H₂ | ~2.6-2.8 | t | These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the C2 protons. |

| C2'/C6'-H₂ | ~3.1-3.3 | t | These methylene protons on the piperazine ring are adjacent to the nitrogen attached to the aromatic ring and will be deshielded. They will appear as a triplet. |

| C3'/C5'-H₂ | ~2.9-3.1 | t | These methylene protons on the piperazine ring are adjacent to the NH group and will appear as a triplet. |

| N'4-H | ~1.5-2.5 | br s | The chemical shift of the N-H proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet and may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon(s) | Predicted Chemical Shift (δ) ppm | Rationale |

| C1 (C=O) | ~205-210 | The carbonyl carbon of a ketone typically resonates in this downfield region.[6] |

| C5 | ~150-155 | This aromatic carbon is directly attached to the nitrogen of the piperazine ring and will be significantly deshielded. |

| C7a, C3a | ~135-145 | These are the quaternary carbons of the fused ring system. |

| C4, C6, C7 | ~110-130 | The chemical shifts of these aromatic carbons will be influenced by the carbonyl and piperazine substituents. |

| C2'/C6' | ~48-52 | These piperazine carbons are adjacent to the nitrogen attached to the aromatic ring. |

| C3'/C5' | ~45-48 | These piperazine carbons are adjacent to the NH group. |

| C2 | ~36-40 | This aliphatic carbon is alpha to the carbonyl group. |

| C3 | ~25-30 | This aliphatic carbon is beta to the carbonyl group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3300-3400 | N-H stretch | This band, often broad, is characteristic of the secondary amine in the piperazine ring. |

| ~3000-3100 | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the aromatic ring. |

| ~2800-3000 | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds in the indanone and piperazine rings. |

| ~1680-1700 | C=O stretch | A strong, sharp absorption band characteristic of a conjugated ketone, as seen in indanones.[6][7] |

| ~1600-1610 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1200-1300 | C-N stretch | Stretching vibration of the aryl-amine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Experimental Protocol: ESI-MS or GC-MS

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar, non-volatile molecules.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 µg/mL).

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.[5]

-

Sample Preparation: Dissolve the sample in a volatile solvent.

-

Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

Ionization and Detection: The separated components enter the mass spectrometer, are ionized (typically by electron ionization - EI), and the resulting fragments are detected.

-

Predicted Mass Spectrum Data

-

Molecular Ion: The molecular formula of this compound is C₁₃H₁₆N₂O. The calculated monoisotopic mass is 216.1263 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 217.1341. HRMS should confirm this exact mass.

-

Fragmentation Pattern: Electron ionization would lead to more extensive fragmentation. The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, often involving cleavage of the piperazine ring.[5][8]

The following Graphviz diagram illustrates a plausible fragmentation pathway.

Caption: A simplified proposed fragmentation pathway for [M+H]⁺.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The data from ¹H and ¹³C NMR will establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy will confirm the presence of key functional groups, particularly the ketone and the secondary amine. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight, while the fragmentation pattern will offer further corroboration of the proposed structure. The synergy of these techniques provides an unassailable confirmation of the molecule's identity, a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

-

Arslan, Z., Okuroğlu, E., Senol, H., & Türkmen, Z. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. J PHARMACEUT BIOMED. Available at: [Link]

-

Carnevale, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

-

Carnevale, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Available at: [Link]

-

Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science. Available at: [Link]

-

Adamowicz, P., & Kała, M. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

-

Jo, E., et al. (2023). Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. MDPI. Available at: [Link]

-

PolyblueChem. (2025). A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0), Chemical Properties, Industrial Manufacturing Pathways, and Applications. PolyblueChem. Available at: [Link]

-

Tékouo, T., et al. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. Available at: [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

Zhang, Y., et al. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv. Available at: [Link]

-

Szymański, P., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Agamennone, M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polybluechem.com [polybluechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one. While a specific experimental dataset for this molecule is not publicly available, this document presents a detailed, predictive analysis of the expected spectral features based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, a rigorous, field-proven protocol for the acquisition and analysis of NMR data for this compound is provided, ensuring scientific integrity and reproducibility.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the piperazine and indanone scaffolds in pharmacologically active compounds.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel chemical entities.[3][4] This guide will delve into the theoretical ¹H and ¹³C NMR spectral characteristics of this molecule, offering a predictive framework for researchers.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2,3-dihydro-1H-inden-1-one core and the piperazine ring. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 2.70 - 2.80 | Triplet | ~ 6.0 |

| H-3 | ~ 3.10 - 3.20 | Triplet | ~ 6.0 |

| H-4 | ~ 7.60 - 7.70 | Doublet | ~ 8.5 |

| H-6 | ~ 6.90 - 7.00 | Doublet of doublets | ~ 8.5, 2.0 |

| H-7 | ~ 6.80 - 6.90 | Doublet | ~ 2.0 |

| Piperazine H-a | ~ 3.20 - 3.30 | Triplet | ~ 5.0 |

| Piperazine H-b | ~ 3.00 - 3.10 | Triplet | ~ 5.0 |

| NH | ~ 1.70 - 1.90 | Broad singlet | - |

Analysis of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-4, H-6, H-7): The protons on the aromatic ring of the indanone core are expected to appear in the downfield region (δ 6.8-7.7 ppm) due to the deshielding effect of the aromatic ring current. H-4, being ortho to the electron-withdrawing carbonyl group, will be the most deshielded. The coupling pattern will follow a typical ortho and meta coupling, with H-6 showing a doublet of doublets.

-

Methylene Protons (H-2, H-3): The two methylene groups of the indanone core (H-2 and H-3) will appear as triplets in the aliphatic region, with H-3 being slightly more deshielded due to its proximity to the aromatic ring.

-

Piperazine Protons (H-a, H-b): The piperazine ring protons are expected to show two distinct triplets corresponding to the protons adjacent to the nitrogen attached to the aromatic ring (H-a) and the protons adjacent to the NH group (H-b). The protons at H-a are more deshielded due to the electronic effect of the aromatic system.

-

NH Proton: The proton on the secondary amine of the piperazine ring will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 205 - 207 |

| C-2 | ~ 36 - 38 |

| C-3 | ~ 28 - 30 |

| C-3a | ~ 153 - 155 |

| C-4 | ~ 125 - 127 |

| C-5 | ~ 150 - 152 |

| C-6 | ~ 115 - 117 |

| C-7 | ~ 110 - 112 |

| C-7a | ~ 130 - 132 |

| Piperazine C-a | ~ 48 - 50 |

| Piperazine C-b | ~ 45 - 47 |

Analysis of Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1): The most downfield signal will be that of the carbonyl carbon of the ketone, typically appearing above 200 ppm.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will resonate in the aromatic region (δ 110-155 ppm). The carbon attached to the electron-donating piperazine group (C-5) and the quaternary carbon C-3a will be significantly deshielded.

-

Aliphatic Carbons (C-2, C-3): The methylene carbons of the indanone core will appear in the upfield region of the spectrum.

-

Piperazine Carbons (C-a, C-b): The two non-equivalent sets of methylene carbons in the piperazine ring will have distinct chemical shifts, with the carbons closer to the aromatic ring (C-a) being slightly more deshielded.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[5][6] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the NH proton.[5]

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[7][8]

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[8][9]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of the NMR Workflow

The following diagram illustrates the logical flow of the experimental process for acquiring and analyzing the NMR data.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret experimental data to confirm the structure and purity of this compound. The detailed experimental protocol herein serves as a validated starting point for acquiring high-quality NMR data, ensuring the integrity and reproducibility of the characterization process.

References

- The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.

- MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

-

InTechOpen. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and analgesic activity of (2,3-diphenyl-1H-indol-5-YL)piperazin-1-yl methanone derivatives | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

SpectraBase. (n.d.). Piperazine, 1-methyl-4-(2,4,6-trimethylphenylsulfonyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

-

NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4 -. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

Mass Spectrometric Fragmentation of Piperazinyl-Indenone Compounds: A Technical Guide for Drug Development Professionals

Abstract

Piperazinyl-indenone derivatives represent a vital class of scaffolds in modern medicinal chemistry, with applications ranging from oncology to neuropharmacology. The structural characterization of these compounds and their metabolites is a critical step in the drug development pipeline. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for this purpose. This technical guide provides an in-depth exploration of the gas-phase fragmentation behavior of piperazinyl-indenone compounds under collision-induced dissociation (CID). We will dissect the core fragmentation pathways, discuss the influence of molecular structure on the resulting product ion spectra, and provide a field-proven experimental protocol for their analysis. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage mass spectrometry for the robust characterization of this important chemical class.

Introduction: The Analytical Challenge of Piperazinyl-Indenones

The fusion of a piperazine ring with an indenone core creates a privileged scaffold with significant therapeutic potential. The piperazine moiety, a common pharmacophore, imparts desirable physicochemical properties and provides a versatile handle for synthetic modification. The indenone structure serves as a rigid core, often interacting with specific biological targets.

For the analytical scientist, this composite structure presents a unique and predictable fragmentation pattern in mass spectrometry. Understanding these patterns is not merely an academic exercise; it is fundamental to:

-

Structural Confirmation: Verifying the identity of newly synthesized compounds.

-

Metabolite Identification: Identifying sites of metabolic transformation by tracking mass shifts in characteristic fragment ions.

-

Impurity Profiling: Characterizing related substances and degradation products.

-

Quantitative Bioanalysis: Developing highly selective and sensitive Multiple Reaction Monitoring (MRM) assays for pharmacokinetic studies.

This guide will focus on the fragmentation of protonated molecules generated via Electrospray Ionization (ESI), the most common and suitable ionization technique for this class of compounds due to the basic nature of the piperazine nitrogen atoms.

The Foundation of Fragmentation: Ionization and Protonation Sites

The fragmentation journey begins with the formation of a protonated molecular ion, [M+H]⁺. The initial site of protonation is a key determinant of the subsequent fragmentation cascade.[1] For a typical piperazinyl-indenone structure, there are three primary sites for protonation: the two nitrogen atoms of the piperazine ring and the carbonyl oxygen of the indenone core.

Given the higher basicity of the aliphatic amines in the piperazine ring compared to the indenone's carbonyl oxygen, protonation will overwhelmingly occur on one of the piperazine nitrogens. This localization of charge initiates the fragmentation process, primarily through charge-directed cleavages.

Figure 1: Likely protonation sites on a generic piperazinyl-indenone scaffold.

Core Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the excess internal energy imparted to the [M+H]⁺ ion leads to the cleavage of the weakest bonds. For piperazinyl-indenones, fragmentation can be logically categorized into three main events: cleavage of the piperazine ring itself, scission of the linker connecting the two cores, and fragmentation within the indenone scaffold.

Pathway A: Piperazine Ring Opening

A hallmark of piperazine-containing compounds is the characteristic fragmentation of the six-membered ring.[2] This typically proceeds via a retro-Diels-Alder-like mechanism or sequential bond cleavages, resulting in the formation of several diagnostic low-mass ions. The charge is retained on the nitrogen-containing fragments.

-

Mechanism: Cleavage of the C-C and C-N bonds within the piperazine ring.

-

Characteristic Ions: This pathway often generates a family of fragment ions, with common examples including those at m/z 56, 70, and 85, corresponding to different portions of the opened ring.

Pathway B: Cleavage at the Piperazine-Indenone Linkage

The bonds connecting the piperazine nitrogen to the indenone system (or its linking alkyl chain) are often the most labile. This is a classic charge-remote fragmentation, specifically an alpha-cleavage adjacent to the charged nitrogen atom.[3] This cleavage can result in two primary product ions, depending on which fragment retains the charge.

-

Scenario B1 (Charge retained on Piperazine): This cleavage generates a protonated piperazine fragment. The exact mass of this ion is dependent on the substitution at the N1 position. This is often a highly abundant ion.

-

Scenario B2 (Charge retained on Indenone): This pathway produces an indenone-containing cation. The stability of this ion, and thus its abundance, is influenced by the nature of the indenone ring and its substituents.

Pathway C: Fragmentation of the Indenone Core

While less common as an initial step compared to Pathways A and B, fragmentation of the indenone core itself can occur, especially at higher collision energies.

-

Mechanism: A common fragmentation for cyclic ketones is the neutral loss of carbon monoxide (CO), which corresponds to a loss of 28 Da.[4] Other complex ring cleavages, analogous to a retro-Diels-Alder reaction, can also occur.[5]

The interplay of these pathways generates a rich product ion spectrum that serves as a structural fingerprint for the molecule.

Figure 2: Logical relationship of core fragmentation pathways.

Summary of Key Fragmentation Events

The following table summarizes the most probable fragmentation events for a generic piperazinyl-indenone structure.

| Pathway | Description | Typical Neutral Loss / Product Ion (m/z) | Mechanistic Insight |

| A | Piperazine Ring Opening | Product Ions: m/z 56, 70, 85... | Characteristic of the piperazine heterocycle.[2] |

| B1 | Linkage Cleavage (Charge on Piperazine) | Product Ion: [Piperazine moiety + H]⁺ | Alpha-cleavage. Often a dominant fragment.[3] |

| B2 | Linkage Cleavage (Charge on Indenone) | Product Ion: [Indenone moiety]⁺ | Competes with Pathway B1. Stability of the indenone cation is key. |

| C | Indenone Core Fragmentation | Neutral Loss: CO (28 Da) | Classic fragmentation of a ketone.[4] |

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of piperazinyl-indenone compounds. The causality behind each step is explained to ensure scientific integrity.

System Suitability and Preparation

Expertise: Before any sample analysis, ensure the LC-MS/MS system is performing optimally. Run a system suitability test using a known standard (e.g., reserpine, verapamil) to verify sensitivity, peak shape, and mass accuracy. This step is crucial for trustworthy data.

Step-by-Step Methodology

-

Sample Preparation:

-

Objective: To prepare the sample in a solvent compatible with the reversed-phase LC system and to ensure complete dissolution.

-

Protocol:

-

Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., Methanol or DMSO) to create a 1 mg/mL stock solution.

-

Perform serial dilutions using a 50:50 mixture of Acetonitrile:Water (containing 0.1% formic acid) to achieve a final concentration suitable for analysis (e.g., 100-1000 ng/mL).

-

For quantitative analysis, add a stable isotopically labeled (SIL) internal standard to all samples and calibration standards at a fixed concentration.[6][7] This corrects for variations in matrix effects and instrument response.

-

-

-

Liquid Chromatography (LC) Conditions:

-

Objective: To achieve chromatographic separation of the analyte from impurities, isomers, or metabolites, ensuring that a clean ion population enters the mass spectrometer.

-

Protocol:

-

Column: Phenomenex Synergi Hydro-RP, C18, 4 µm, 150 x 2.0 mm, or equivalent.[6][8] A polar-endcapped C18 column provides good retention and peak shape for these relatively polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.[8]

-

Gradient:

Time (min) %B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.

-

Injection Volume: 5 µL.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Objective: To optimize the generation of the precursor ion and its subsequent fragmentation to produce a reproducible and informative product ion spectrum.

-

Protocol:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: +4.0 kV.

-

Source Temperature: 350 °C.

-

Gas Flow (N₂): Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr.

-

Acquisition Mode:

-

Full Scan (MS1): Acquire over a range of m/z 100-800 to identify the [M+H]⁺ precursor ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation.

-

-

Collision Gas: Argon.

-

Collision Energy (CE): This is a critical parameter. Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy for generating key fragments. Low energies may only show the most facile cleavages (Pathway B), while higher energies will reveal more complex fragmentations (Pathways A and C).

-

-

Sources

- 1. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. repository.aaup.edu [repository.aaup.edu]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Indenone Compounds

Abstract

The indenone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, particularly in oncology.[1][2][3] This in-depth technical guide provides a strategic and methodological framework for the preliminary biological screening of novel indenone compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices. It emphasizes a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays. Detailed, step-by-step protocols for key assays, data interpretation guidelines, and visual aids in the form of tables and Graphviz diagrams are provided to ensure scientific integrity and facilitate robust, reproducible results.

Introduction: The Therapeutic Potential of the Indenone Scaffold

Indenone derivatives have garnered significant attention in drug discovery due to their potent and diverse biological activities.[1][2][3] These compounds, characterized by a fused benzene and cyclopentenone ring system, have shown promise as anticancer agents, with activities attributed to various mechanisms including tubulin polymerization inhibition, topoisomerase inhibition, and modulation of key signaling pathways.[1][4][5][6][7][8][9][10] The versatility of the indenone core allows for extensive chemical modification, enabling the generation of large libraries of novel compounds with the potential for improved efficacy and selectivity. This guide outlines a systematic approach to efficiently screen these novel indenone compounds to identify promising lead candidates for further development.

Strategic Planning: The Tiered Screening Cascade

A tiered or cascaded screening approach is the most efficient method for evaluating a library of novel compounds. This strategy prioritizes resources by initially employing high-throughput, cost-effective assays to cast a wide net and identify compounds with general cytotoxic activity. Subsequent tiers involve more complex, lower-throughput assays to elucidate the mechanism of action of the most promising candidates.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Protocol: Enzyme Inhibition Assay (General)

Materials:

-

Purified target enzyme (e.g., tubulin, topoisomerase, a specific kinase)

-

Substrate for the enzyme

-

Active indenone compound

-

Assay buffer

-

Detection reagents (specific to the assay, e.g., fluorescent or colorimetric)

-

Microplate reader

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine the assay buffer, the indenone compound at various concentrations, and the purified enzyme.

-

Initiation: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Detection: Stop the reaction and add the detection reagents.

-

Measurement: Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion: From Screening to Lead Optimization

This guide has provided a comprehensive framework for the preliminary biological screening of novel indenone compounds. By employing a tiered approach, researchers can efficiently identify promising candidates and elucidate their mechanisms of action. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of high-quality, reproducible data. The compounds that demonstrate potent and selective activity in these preliminary screens can then be advanced to lead optimization, where medicinal chemists will work to further improve their pharmacological properties.

References

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).

- Indanone derivatives: Emerging frontiers in cancer therapy. (2025).

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).

- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).

- Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed. (2012).

- MTT assay protocol | Abcam. (n.d.).

- Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC - PubMed Central. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).

- Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed. (n.d.).

- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - Frontiers. (2022).

- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024).

- Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative | Request PDF - ResearchGate. (2025).

- MTT Cell Proliferation Assay - ATCC. (n.d.).

- MTT Assay - Protocols.io. (2025).